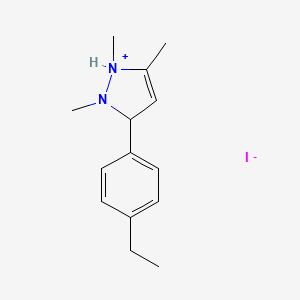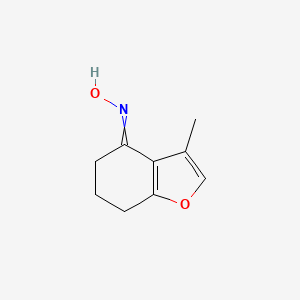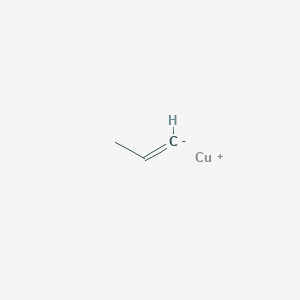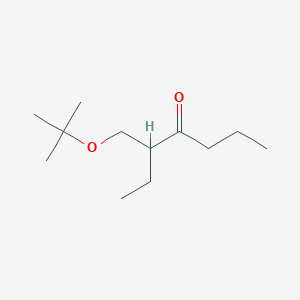![molecular formula C17H24Cl2N2O3S B14584741 N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine CAS No. 61339-81-9](/img/structure/B14584741.png)
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is a synthetic compound that has garnered interest due to its potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a bis(2-chloroethyl)amino group, which is known for its alkylating properties, making it a candidate for antitumor activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid, which undergoes methyl esterification to protect the carboxyl group.
Addition of Chloroethyl Groups: The intermediate methyl 4-(bis(2-hydroxyethyl)amino)benzoate is formed by adding two 2-hydroxyethyl groups using ethylene oxide.
Formation of Target Compound: The final step involves the substitution of the hydroxyl groups with chloroethyl groups to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, ensuring that reaction conditions such as temperature, pressure, and pH are optimized for large-scale production.
化学反应分析
Types of Reactions
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the chloroethyl groups, potentially leading to the formation of less reactive derivatives.
Substitution: The chloroethyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and chemical properties.
科学研究应用
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Due to its alkylating properties, it is investigated for its potential antitumor activity and its ability to modify DNA and proteins.
Industry: The compound can be used in the development of new materials and chemical processes
作用机制
The mechanism of action of N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine involves several pathways:
Alkylation of DNA: The compound attaches alkyl groups to DNA bases, leading to DNA fragmentation and preventing DNA synthesis and RNA transcription.
Cross-Linking: It forms cross-links between DNA strands, preventing their separation and replication.
Induction of Mutations: The compound induces mispairing of nucleotides, leading to mutations.
相似化合物的比较
Similar Compounds
Uniqueness
N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine is unique due to its specific structure, which combines the alkylating properties of the bis(2-chloroethyl)amino group with the biological activity of D-methionine. This combination enhances its potential as a therapeutic agent and a research tool.
属性
CAS 编号 |
61339-81-9 |
|---|---|
分子式 |
C17H24Cl2N2O3S |
分子量 |
407.4 g/mol |
IUPAC 名称 |
(2R)-2-[[2-[4-[bis(2-chloroethyl)amino]phenyl]acetyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C17H24Cl2N2O3S/c1-25-11-6-15(17(23)24)20-16(22)12-13-2-4-14(5-3-13)21(9-7-18)10-8-19/h2-5,15H,6-12H2,1H3,(H,20,22)(H,23,24)/t15-/m1/s1 |
InChI 键 |
ZRWLUJRSNUDUPJ-OAHLLOKOSA-N |
手性 SMILES |
CSCC[C@H](C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
规范 SMILES |
CSCCC(C(=O)O)NC(=O)CC1=CC=C(C=C1)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)










![2-[(1-Hydroxy-9,10-dioxo-9,10-dihydroanthracen-2-YL)oxy]ethyl methanesulfonate](/img/structure/B14584727.png)
![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![4-[1-[2-(Dimethylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14584739.png)
